molecular formula C15H17Cl2N3O2 B2942735 N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride CAS No. 2460750-46-1

N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride

Cat. No.: B2942735
CAS No.: 2460750-46-1
M. Wt: 342.22
InChI Key: ZRKQCMZGTKVDLD-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Cyclobutyl Group: The cyclobutyl group is attached through a nucleophilic substitution reaction, where a cyclobutylamine reacts with a suitable electrophile.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the cyclobutyl group.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclobutyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Aminocyclopropyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-[(1-Aminocyclopentyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-[(1-Aminocyclohexyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride stands out due to the presence of the cyclobutyl group, which may confer unique steric and electronic properties. This can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2.ClH/c16-11-4-2-10(3-5-11)13-8-12(19-21-13)14(20)18-9-15(17)6-1-7-15;/h2-5,8H,1,6-7,9,17H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQCMZGTKVDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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